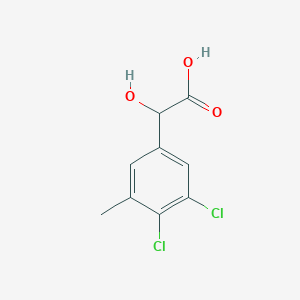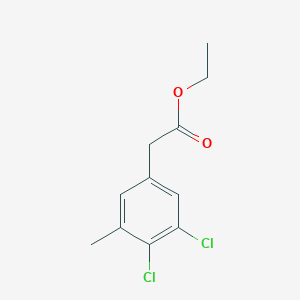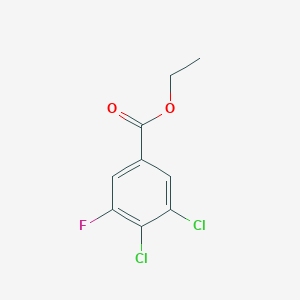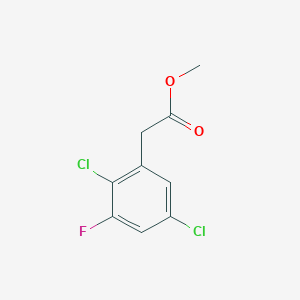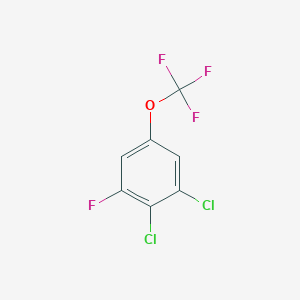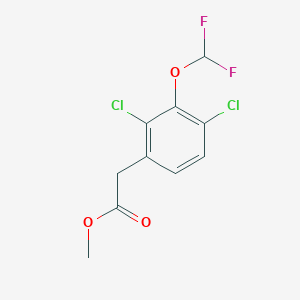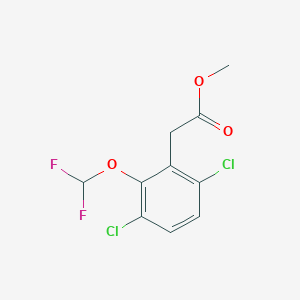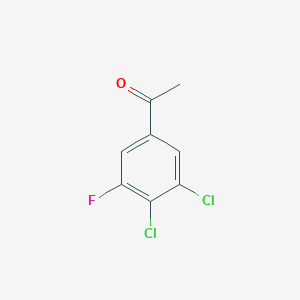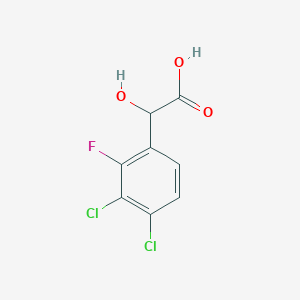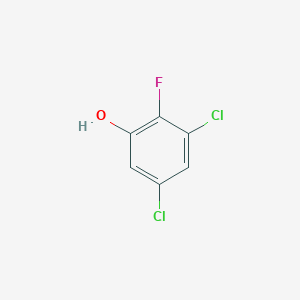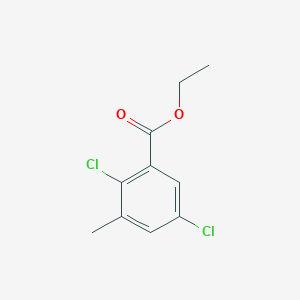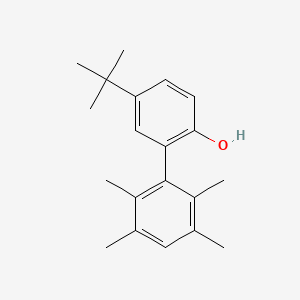
5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol: is a synthetic organic compound with the molecular formula C20H26O and a molar mass of 282.42 g/mol . This compound is characterized by its biphenyl structure, which includes a tert-butyl group and four methyl groups attached to the biphenyl core. It is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have suitable substituents for further functionalization.
Functional Group Introduction: The tert-butyl and methyl groups are introduced through a series of reactions, such as Friedel-Crafts alkylation and methylation reactions.
Hydroxylation: The hydroxyl group is introduced at the desired position on the biphenyl core using reagents like phenol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated biphenyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Biphenyl derivatives with different functional groups replacing the tert-butyl or methyl groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound serves as a building block for designing new pharmaceuticals with potential therapeutic effects.
Biochemical Research: It is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Environmental Science: It is involved in the development of materials for environmental remediation and pollution control.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby influencing the reactivity and selectivity of the catalyst. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: This compound has a similar biphenyl structure with additional hydroxyl groups, making it useful in different applications.
3,5-Di-tert-butylbromobenzene: This compound features tert-butyl groups and a bromine atom, which can undergo different chemical reactions compared to 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol.
Uniqueness: 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol is unique due to its specific arrangement of tert-butyl and methyl groups on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-tert-butyl-2-(2,3,5,6-tetramethylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-12-10-13(2)15(4)19(14(12)3)17-11-16(20(5,6)7)8-9-18(17)21/h8-11,21H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXORAIZLGJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C=CC(=C2)C(C)(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
